molecular formula C17H20N4O3 B15027052 4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B15027052
M. Wt: 328.4 g/mol
InChI Key: HBIRETLWTFQWJM-UHFFFAOYSA-N
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Description

4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern and the presence of both hydroxy and ethoxy groups. This structural uniqueness contributes to its distinct biological and chemical properties, setting it apart from other pyrazole derivatives .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C17H20N4O3/c1-4-24-12-8-6-5-7-11(12)15(13-9(2)18-20-16(13)22)14-10(3)19-21-17(14)23/h5-8,15H,4H2,1-3H3,(H2,18,20,22)(H2,19,21,23)

InChI Key

HBIRETLWTFQWJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C2=C(NNC2=O)C)C3=C(NNC3=O)C

Origin of Product

United States

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